molecular formula C8H6N2O2 B2880744 1,3,4-benzoxadiazepin-5(4H)-one CAS No. 144760-61-2

1,3,4-benzoxadiazepin-5(4H)-one

Cat. No. B2880744
CAS RN: 144760-61-2
M. Wt: 162.148
InChI Key: BKKUMKNIRBIPHM-UHFFFAOYSA-N
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Description

1,3,4-Benzoxadiazepin-5(4H)-one is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a derivative of benzoxadiazepine, a class of compounds with a wide range of uses in the medical and scientific fields. The compound has been studied for its potential as a therapeutic agent, as well as for its potential for use in laboratory experiments.

Scientific Research Applications

1,3,4-Benzoxadiazepin-5(4H)-one has been studied for its potential applications in scientific research. It has been studied for its potential to act as a therapeutic agent for the treatment of anxiety, depression, and other psychiatric disorders. It has also been studied for its potential to act as an anti-inflammatory agent, and for its potential to act as an antioxidant. Additionally, it has been studied for its potential to act as an anti-cancer agent.

Mechanism Of Action

The exact mechanism of action of 1,3,4-benzoxadiazepin-5(4H)-one is not yet fully understood. However, the compound is believed to act as a modulator of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and other psychiatric disorders. Additionally, it is believed to act as an antioxidant, as well as an anti-inflammatory agent.
Biochemical and Physiological Effects
1,3,4-Benzoxadiazepin-5(4H)-one has been studied for its potential biochemical and physiological effects. It has been found to act as a modulator of GABA receptors, which are involved in the regulation of anxiety and other psychiatric disorders. Additionally, it has been found to act as an anti-inflammatory agent, as well as an antioxidant.

Advantages And Limitations For Lab Experiments

1,3,4-Benzoxadiazepin-5(4H)-one has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and easy availability. Additionally, it is relatively easy to synthesize, and it has a wide range of potential applications in scientific research. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in some laboratory experiments.

Future Directions

1,3,4-Benzoxadiazepin-5(4H)-one has several potential future directions. These include further studies into its potential therapeutic applications, as well as its potential for use in laboratory experiments. Additionally, further research could be conducted into its potential as an anti-inflammatory and antioxidant agent, as well as its mechanism of action. Finally, further research could be conducted into its potential for use in the development of new drugs and other therapeutic agents.

Synthesis Methods

1,3,4-Benzoxadiazepin-5(4H)-one is synthesized by the reaction of 1,3,4-benzoxadiazepin-5(4H)-one with an alkylating agent such as methyl iodide, ethyl iodide, or other alkylating agents. The reaction is typically carried out in aqueous solution at a temperature of 70-80 °C. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

4H-1,3,4-benzoxadiazepin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)12-5-9-10-8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKUMKNIRBIPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332179
Record name 4H-1,3,4-benzoxadiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3,4-benzoxadiazepin-5(4H)-one

CAS RN

144760-61-2
Record name 4H-1,3,4-benzoxadiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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